molecular formula C6H12O B124871 2-Hexen-1-OL CAS No. 928-95-0

2-Hexen-1-OL

Cat. No. B124871
CAS RN: 928-95-0
M. Wt: 100.16 g/mol
InChI Key: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
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Description

2-Hexen-1-ol, also known as (E)-2-Hexen-1-ol, is a chemical compound with the molecular formula C6H12O . It has a molecular weight of 100.1589 . It is also known by other names such as trans-2-Hexen-1-Ol, trans-2-Hexenol, 2-Hexenol, and E-Hex-2-en-1-ol .


Synthesis Analysis

A study has shown that polysaccharide-based Pd and PdAg nanocatalysts can be used in the hydrogenation of 2-hexyn-1-ol . The catalysts were obtained using a sequentially supporting natural polymer and metals on zinc oxide . The catalysts were tested using liquid-phase hydrogenation of 2-hexyn-1-ol under mild conditions (0.1 MPa, 40 °C) .


Molecular Structure Analysis

The molecular structure of 2-Hexen-1-ol can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Hexen-1-ol has a density of 0.8±0.1 g/cm3 . Its boiling point is 159.6±8.0 °C at 760 mmHg . The vapour pressure is 0.9±0.6 mmHg at 25°C . The enthalpy of vaporization is 46.1±6.0 kJ/mol . The flash point is 61.7±0.0 °C . The index of refraction is 1.443 .

Scientific Research Applications

Antifungal and Insecticidal Properties

2-Hexen-1-OL shows potential as a natural antifungal agent. A study by Brito et al. (2019) highlighted its effectiveness against Fusarium verticillioides in stored maize grains, suggesting its use as an alternative to synthetic pesticides. This compound also exhibited insecticidal effects against Sitophilus zeamais, a pest contributing to the dispersion of fungal spores, further supporting its role in agricultural pest control (Brito et al., 2019).

Catalytic Applications

In the field of catalysis, 2-Hexen-1-OL has been studied for its reactivity. Alshammari et al. (2013) investigated its oxidation using supported gold, palladium, and gold–palladium catalysts. The study aimed to understand the selectivity in molecules with multiple function groups, an important aspect in the synthesis of various chemicals (Alshammari et al., 2013).

Impact on Plant Signaling and Defense

2-Hexen-1-OL plays a role in plant-plant signaling. Ruther and Kleier (2005) demonstrated that this compound, in combination with ethylene, can enhance the emission of volatile organic compounds in maize, potentially involved in indirect plant defense mechanisms (Ruther & Kleier, 2005).

Role in Tea Aroma Characterization

The compound has also been characterized for its impact on tea aroma. Nie et al. (2020) focused on cis-3-Hexen-1-ol, a related compound, to understand its role in the green aroma of green tea, highlighting the significance of these compounds in food science and flavor chemistry (Nie et al., 2020).

Environmental Impact of Volatile Organic Compounds

The environmental impact of compounds like 2-Hexen-1-OL was evaluated by Jiménez et al. (2009). Their study on the photooxidation of related compounds initiated by OH radicals and sunlight contributes to understanding the fate of these volatile organics in the atmosphere (Jiménez et al., 2009).

Food Preservation and Safety

2-Hexen-1-OL derivatives have been examined for their use in food preservation. Lanciotti et al. (2003) studied hexanal and (E)-2-hexenal, related compounds, for their antimicrobial activity in fresh-sliced apples, indicating potential applications in enhancing the safety of minimally processed foods (Lanciotti et al., 2003).

Postharvest Disease Control in Agriculture

Research by Guo et al. (2014) on trans-2-hexenal, another derivative, demonstrated its ability to induce resistance against Botrytis cinerea in tomato fruit, showcasing its potential in controlling postharvest diseases (Guo et al., 2014).

Safety And Hazards

2-Hexen-1-ol is a flammable liquid and vapor . It causes serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and sources of ignition . It’s recommended to use spark-proof tools and explosion-proof equipment . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water .

properties

IUPAC Name

(E)-hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHRLHTBGRGOT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047062
Record name (E)-2-Hexen-1-ol
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Liquid, Almost colourless liquid; Strong, fruity-green aroma
Record name 2-Hexen-1-ol, (2E)-
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Record name 2-Hexen-1-ol
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Record name 2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

158.00 to 160.00 °C. @ 760.00 mm Hg
Record name 2-Hexen-1-ol
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexen-1-ol
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Density

0.836-0.841
Record name 2-Hexen-1-ol
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Product Name

2-Hexen-1-OL

CAS RN

928-95-0, 2305-21-7
Record name trans-2-Hexen-1-ol
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Record name 2-Hexen-1-ol, (2E)-
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Record name 2-Hexenol
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Record name (E)-2-Hexen-1-ol
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Record name Hex-2-en-1-ol
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Record name trans-hex-2-en-1-ol
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Record name 2-HEXEN-1-OL, (2E)-
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Record name 2-Hexen-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,630
Citations
VD Brito, F Achimón, JS Dambolena… - Journal of Stored …, 2019 - Elsevier
… , trans-2- hexen-1- ol was selected to … -2-hexen-1-ol, cis-3-hexen-1-ol, cis-2-hexen-1-ol and trans-3-hexen-1-ol. Besides its antifungal activity against F. verticillioides, trans-2-hexen-1-ol …
Number of citations: 19 www.sciencedirect.com
C Nie, Y Gao, X Du, J Bian, H Li, X Zhang, C Wang… - Scientific Reports, 2020 - nature.com
… -methyl-1-butanol and (E)-2-hexen-1-ol, and among the 5 components mentioned above, geraniol, (z)-3-hexen-1-ol and (E)-2-hexen-1-ol had been confirmed by the evaluation team to …
Number of citations: 22 www.nature.com
SA Peirone, JA Barrera, RA Taccone… - Atmospheric …, 2014 - Elsevier
… obtained for the reactions of (Z)-2-hexen-1-ol (HxO21) and (E)-3-… Commercially obtained (Z)-2-hexen-1-ol has 95% purity. Of … of the (Z)-2-hexen-1-ol corresponds to this compound, only. …
Number of citations: 14 www.sciencedirect.com
J Arfaoui, LK Boudali, A Ghorbel - Applied clay science, 2010 - Elsevier
… E)-2-Hexen-1-ol … 2-Hexen-1-ol. It was also shown that only 1 wt.% of vanadium was strongly retained by the Ti-pillared montmorillonite that promotes the epoxidation of (E)-2-Hexen-1-ol …
Number of citations: 38 www.sciencedirect.com
ME Davis, JB Burkholder - Atmospheric Chemistry and Physics, 2011 - acp.copernicus.org
… The concentration of (Z)-3-hexen-1-ol, 1-penten-3-ol, (E)-2-penten-1-ol, or (E)-2hexen-1-ol in the LIF reactor was determined by on-line UV and infrared absorption measurements as …
Number of citations: 29 acp.copernicus.org
J Ruther, A Reinecke, M Hilker - Ecological Entomology, 2002 - Wiley Online Library
… (E)-2-hexen-1-ol, 1-hexanol, and the corresponding acetates were not detectable or occurred only in traces. Nevertheless, the electrophysiological and behavioural response of M. …
Number of citations: 102 resjournals.onlinelibrary.wiley.com
TP de Almeida, M van Schie, A Ma… - Advanced Synthesis …, 2019 - Wiley Online Library
… To address these issues, we chose the oxidation of trans-2-hexen-1-ol to the corresponding aldehyde as model reaction. The corresponding aldehyde is widely used in the flavour and …
Number of citations: 26 onlinelibrary.wiley.com
C Kalalian, E Roth, G El Dib, HJ Singh, PK Rao… - Atmospheric …, 2020 - Elsevier
It is well known that the ozonolysis of organic compounds leads to the formation of oxygenated products, which can increase the oxidizing ability of the atmosphere. In this work, the …
Number of citations: 3 www.sciencedirect.com
F Dhooghe, R Vansintjan, N Schoon… - … in Mass Spectrometry, 2012 - Wiley Online Library
… The reactions of [H 3 O] + and [NO] + with the isomeric GLVs (Z)-3-hexen-1-ol, (E)-3-hexen-1-ol, (Z)-2-hexen-1-ol, (E)-2-hexen-1-ol and hexanal result in product ions at the same m/z …
BA Stradi, JP Kohn, MA Stadtherr… - The Journal of …, 1998 - Elsevier
… regions were found for the trans-2-hexen-1-ol-CO2 and (2R,… pressures of 79.5 and 86.7 bar for trans-2-hexen-1-ol-C0,. … three phase regions for the trans-2-hexen-1-ol-CO, and (2R,…
Number of citations: 50 www.sciencedirect.com

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